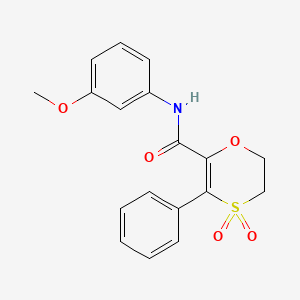![molecular formula C20H24N2O5 B12199357 2-methoxy-N-(4-{[(3-methoxypropyl)carbamoyl]methoxy}phenyl)benzamide](/img/structure/B12199357.png)
2-methoxy-N-(4-{[(3-methoxypropyl)carbamoyl]methoxy}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(4-{[(3-methoxypropyl)carbamoyl]methoxy}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes methoxy groups and a carbamoyl linkage. This compound is of interest due to its potential biological activities and its role in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-{[(3-methoxypropyl)carbamoyl]methoxy}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxybenzoic acid with 4-aminophenol to form an amide linkage. This is followed by the introduction of the 3-methoxypropyl group through a carbamoylation reaction. The final step involves the methoxylation of the phenyl ring to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-{[(3-methoxypropyl)carbamoyl]methoxy}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-methoxy-N-(4-{[(3-methoxypropyl)carbamoyl]methoxy}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-{[(3-methoxypropyl)carbamoyl]methoxy}phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties.
2-methoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide: Shares a similar core structure but with different functional groups.
Uniqueness
2-methoxy-N-(4-{[(3-methoxypropyl)carbamoyl]methoxy}phenyl)benzamide is unique due to its specific combination of methoxy and carbamoyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H24N2O5 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-methoxy-N-[4-[2-(3-methoxypropylamino)-2-oxoethoxy]phenyl]benzamide |
InChI |
InChI=1S/C20H24N2O5/c1-25-13-5-12-21-19(23)14-27-16-10-8-15(9-11-16)22-20(24)17-6-3-4-7-18(17)26-2/h3-4,6-11H,5,12-14H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
DVBOTOYFQJTMGY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B12199280.png)
![1-{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine](/img/structure/B12199283.png)
![(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B12199286.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12199290.png)
![4-{[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid](/img/structure/B12199295.png)
![(7Z)-7-(2-methoxybenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12199315.png)
![5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B12199316.png)
![2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide](/img/structure/B12199321.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B12199327.png)
![N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B12199329.png)

![5-{[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12199344.png)
![(4E)-1-benzyl-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12199346.png)
![2-(3-methylphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12199351.png)
